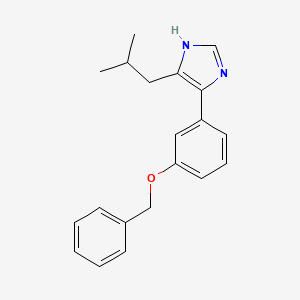![molecular formula C15H16ClN3O2 B13880143 Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester CAS No. 1314390-35-6](/img/structure/B13880143.png)
Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a tert-butyl group, a chlorophenyl group, and a pyrimidinyl group. Its molecular formula is C15H18ClN3O2, and it is often used in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(3-chlorophenyl)pyrimidine-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidinyl carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is being investigated for its potential therapeutic effects. It has been studied for its anti-cancer properties and its ability to inhibit tumor growth and metastasis .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it a valuable building block for various applications.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells. The exact molecular pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-chloropyrimidin-5-yl)carbamate
- tert-Butyl (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate is unique due to the presence of both the chlorophenyl and pyrimidinyl groups. This combination imparts distinct chemical and biological properties to the compound, making it more versatile in various applications compared to its similar counterparts. For instance, the presence of the chlorophenyl group enhances its potential as an anti-cancer agent, while the pyrimidinyl group contributes to its stability and reactivity .
Eigenschaften
CAS-Nummer |
1314390-35-6 |
|---|---|
Molekularformel |
C15H16ClN3O2 |
Molekulargewicht |
305.76 g/mol |
IUPAC-Name |
tert-butyl N-[2-(3-chlorophenyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C15H16ClN3O2/c1-15(2,3)21-14(20)19-12-8-17-13(18-9-12)10-5-4-6-11(16)7-10/h4-9H,1-3H3,(H,19,20) |
InChI-Schlüssel |
IDSUIBQRMTWQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
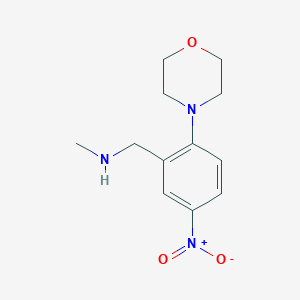
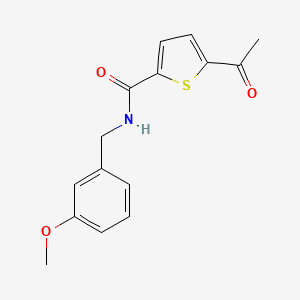


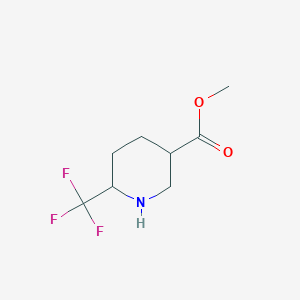
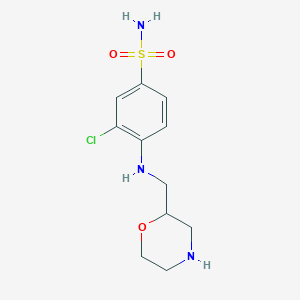
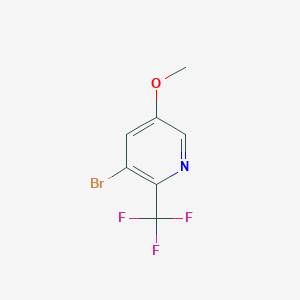


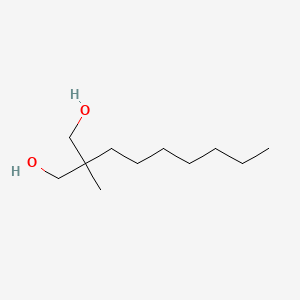
![7-Nitro-3-(trifluoromethyl)imidazo[5,1-b][1,3]thiazole](/img/structure/B13880137.png)
